Cycloepoxydon is a naturally occurring epoxyquinone compound known for its significant biological activities, particularly as an inhibitor of nuclear factor kappa B (NF-κB) signaling pathways. It is structurally characterized by a cyclohexene ring and an epoxide functional group, which contribute to its reactivity and biological properties. Cycloepoxydon has been isolated from various fungal species, notably Phoma sp., and exhibits a complex molecular structure that allows it to interact with multiple biological targets .
Cycloepoxydon is recognized for its potent biological activities:
The synthesis of cycloepoxydon has been achieved through several methods:
Cycloepoxydon has several promising applications:
Studies have focused on understanding how cycloepoxydon interacts with various biological targets:
Cycloepoxydon belongs to a class of compounds known as epoxyquinones. Here are some similar compounds along with their unique characteristics:
| Compound Name | Unique Features |
|---|---|
| Epoxyphomalin | Exhibits different biological activities; primarily studied for its antifungal properties. |
| Bromoxone | Known for its strong anti-inflammatory effects; differs in functional groups compared to cycloepoxydon. |
| Epiepoxydon | A stereoisomer of cycloepoxydon; has similar but distinct biological activities. |
| Epoxyquinone A | Shares structural similarities but has different reactivity patterns and biological targets. |
Cycloepoxydon's uniqueness lies in its specific ability to inhibit NF-κB signaling effectively while also displaying antifungal activity, making it a versatile compound in both pharmaceutical and agricultural contexts .
Cycloepoxydon represents a structurally complex epoxyquinone natural product with the molecular formula C₁₂H₁₆O₅ [1]. The compound features a distinctive tricyclic core structure incorporating both an epoxide ring and a quinone moiety, which are characteristic structural elements of the epoxyquinone family of natural products [2]. The molecular architecture of cycloepoxydon consists of a cyclohexenone ring system fused with an oxirene ring, creating a rigid polycyclic framework [3].
The structural framework is further elaborated with a propyl side chain and multiple hydroxyl substituents, contributing to the compound's overall molecular complexity [1]. The quinone functionality is integrated within a six-membered ring system, while the epoxide bridge spans across carbons within the tricyclic core [4]. This unique combination of structural features places cycloepoxydon within the broader class of polyketide-derived natural products that exhibit significant structural diversity [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₅ |
| Molecular Weight | 240.25 g/mol |
| Exact Mass | 240.0998 Da |
| InChI | InChI=1S/C12H16O5/c1-2-3-6-9(14)7-5(4-16-6)8(13)11-12(17-11)10(7)15/h6,9-12,14-15H,2-4H2,1H3/t6-,9-,10+,11+,12-/m1/s1 |
| SMILES | CCC[C@@H]1C@HO |
| InChIKey | FQEOCFATKIDBGB-OVBJLEGISA-N |
The stereochemical complexity of cycloepoxydon arises from the presence of five distinct chiral centres within its molecular framework [4]. The absolute configuration of these stereogenic centres has been established through comprehensive structural elucidation studies and confirmed by total synthesis approaches [3] [5].
The absolute stereochemical assignment of cycloepoxydon follows the (1aR,5R,6S,7S,7aR) configuration, which defines the spatial arrangement of substituents around each chiral centre [4]. The 1a position corresponds to the epoxide carbon adjacent to the oxygen bridge, bearing an R configuration [3]. The 5 position, which carries the propyl substituent, also exhibits R stereochemistry [4].
The 6 and 7 positions within the epoxide ring system both adopt S configurations, creating a specific stereochemical relationship that influences the compound's overall three-dimensional structure [4]. The 7a position, representing the epoxide carbon adjacent to the quinone functionality, maintains an R configuration, completing the defined stereochemical pattern [3].
| Stereocentre | Configuration | Description |
|---|---|---|
| 1a | R | Epoxide carbon adjacent to oxygen bridge |
| 5 | R | Propyl-bearing carbon |
| 6 | S | Hydroxyl-bearing carbon adjacent to epoxide |
| 7 | S | Hydroxyl-bearing carbon in epoxide |
| 7a | R | Epoxide carbon adjacent to quinone |
The structural elucidation of cycloepoxydon has been accomplished through multiple complementary analytical approaches [2] [3]. Nuclear magnetic resonance spectroscopy has played a central role in determining both the connectivity and stereochemical features of the molecule [6]. Advanced two-dimensional nuclear magnetic resonance techniques have been particularly valuable in establishing the complex ring system connectivity and spatial relationships [3].
Mass spectrometric analysis has provided confirmation of the molecular formula and fragmentation patterns characteristic of epoxyquinone structures [2]. X-ray crystallographic studies have yielded definitive structural information, with crystallographic data deposited under Cambridge Crystallographic Data Centre number 168199 [4]. The combination of spectroscopic and crystallographic evidence has enabled unambiguous assignment of the absolute configuration [3].
Total synthesis studies have served as additional confirmation of the proposed structure, with successful synthetic approaches validating the assigned stereochemistry through comparison of synthetic and natural material properties [3] [5] [7]. These synthetic efforts have also contributed to understanding the stereochemical relationships within the molecule and provided access to material for further studies [8].
Cycloepoxydon exhibits a molecular weight of 240.2550 daltons, calculated based on the molecular formula C₁₂H₁₆O₅ [1]. The exact mass determination yields a value of 240.0998 daltons, reflecting the precise isotopic composition of the molecule [1]. These mass values are consistent with the proposed molecular structure and have been confirmed through high-resolution mass spectrometric analysis [2].
The molecular weight places cycloepoxydon within the range typical of small molecule natural products, facilitating its isolation and characterization from biological sources [1]. The relatively compact molecular structure, despite its structural complexity, contributes to its stability and accessibility for synthetic approaches [3] [5].
The physicochemical properties of cycloepoxydon, including its partition coefficient and solubility characteristics, are influenced by the presence of multiple hydroxyl groups and the overall polarity of the molecule [1]. The compound contains both hydrophilic hydroxyl substituents and hydrophobic alkyl components, creating an amphiphilic character that affects its distribution properties [2].
The presence of the quinone functionality and epoxide ring contributes to the compound's reactivity and influences its solubility in various solvent systems [9]. The hydroxyl groups provide hydrogen bonding capabilities, enhancing solubility in polar protic solvents [10]. However, specific quantitative data regarding partition coefficients and detailed solubility parameters require further experimental determination under standardized conditions [11] [12].
The spectroscopic properties of cycloepoxydon reflect its complex molecular structure and provide valuable information for structural characterization [2] [10]. Nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to the various structural elements within the molecule [6]. The quinone carbonyl functionality exhibits characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectra, typically appearing in the 190-220 parts per million region [13].
Proton nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical relationships and connectivity patterns within the molecule [9]. The epoxide protons appear as characteristic multipets in the 2.5-3.5 parts per million range, while hydroxyl protons contribute to the overall spectral complexity [6] [10].
Infrared spectroscopy reveals the presence of hydroxyl groups through broad absorption bands in the 3200-3600 wavenumber region, while the quinone carbonyl functionality contributes characteristic stretching vibrations around 1650-1700 wavenumbers [14] [10]. Ultraviolet-visible spectroscopy shows absorption patterns typical of conjugated quinone systems, with absorption maxima reflecting the extended conjugation within the molecular framework [15] [16].
Cycloepoxydon shares significant structural similarities with panepoxydone, another member of the epoxyquinone natural product family [17]. Both compounds feature the characteristic epoxyquinone core structure, though they differ in their substitution patterns and stereochemical arrangements [17]. The comparative analysis reveals that both molecules possess tricyclic frameworks incorporating epoxide and quinone functionalities, but with distinct regional variations [18].
Panepoxydone exhibits a different substitution pattern on the cyclohexenone ring system compared to cycloepoxydon, leading to variations in their biological activity profiles [17]. The stereochemical differences between these compounds highlight the importance of absolute configuration in determining the properties of epoxyquinone natural products [8]. Structural studies have demonstrated that subtle changes in substitution patterns can significantly influence the three-dimensional architecture and resulting biological activity [17].
The relationship between cycloepoxydon and epoxyquinol natural products represents an important aspect of epoxyquinone structural diversity [8] [18]. Epoxyquinols typically feature additional hydroxylation patterns compared to cycloepoxydon, resulting in increased polarity and altered physicochemical properties [8]. The core tricyclic framework remains conserved across these structural classes, suggesting common biosynthetic origins [18].
Comparative structural analysis reveals that epoxyquinols often possess more extensive hydroxylation of the cyclohexenone ring system, while maintaining the characteristic epoxide bridge [8]. These structural variations contribute to differences in biological activity and provide insights into structure-activity relationships within the epoxyquinone family [19] [18]. The preservation of the epoxyquinone core across these related structures emphasizes the importance of this structural motif in natural product chemistry [8].
| Property | Cycloepoxydon | Epoxyquinols | Panepoxydone |
|---|---|---|---|
| Core Structure | Tricyclic epoxyquinone | Tricyclic epoxyquinone | Tricyclic epoxyquinone |
| Hydroxylation Pattern | Limited hydroxylation | Extensive hydroxylation | Moderate hydroxylation |
| Epoxide Position | Conserved | Conserved | Conserved |
| Side Chain | Propyl group | Variable | Different from cycloepoxydon |
| Biological Source | Deuteromycete strain 45-93 | Various fungal sources | Fungal sources |